molecular formula C24H23N3O5 B11235162 N-(1,3-benzodioxol-5-yl)-2-[2-oxo-4-(piperidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide

N-(1,3-benzodioxol-5-yl)-2-[2-oxo-4-(piperidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide

Cat. No.: B11235162
M. Wt: 433.5 g/mol
InChI Key: JPNGWVWWSSAPMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2H-1,3-BENZODIOXOL-5-YL)-2-[2-OXO-4-(PIPERIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE is a complex organic compound that features a benzodioxole ring, a quinoline derivative, and a piperidine moiety

Properties

Molecular Formula

C24H23N3O5

Molecular Weight

433.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[2-oxo-4-(piperidine-1-carbonyl)quinolin-1-yl]acetamide

InChI

InChI=1S/C24H23N3O5/c28-22(25-16-8-9-20-21(12-16)32-15-31-20)14-27-19-7-3-2-6-17(19)18(13-23(27)29)24(30)26-10-4-1-5-11-26/h2-3,6-9,12-13H,1,4-5,10-11,14-15H2,(H,25,28)

InChI Key

JPNGWVWWSSAPMY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC(=O)N(C3=CC=CC=C32)CC(=O)NC4=CC5=C(C=C4)OCO5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-[2-OXO-4-(PIPERIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole ring, followed by the synthesis of the quinoline derivative. The final step involves the coupling of these intermediates with a piperidine derivative under specific reaction conditions, such as the use of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-Diisopropylethylamine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-BENZODIOXOL-5-YL)-2-[2-OXO-4-(PIPERIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), and various nucleophiles or electrophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

N-(2H-1,3-BENZODIOXOL-5-YL)-2-[2-OXO-4-(PIPERIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound for drug discovery.

    Medicine: It could be investigated for its pharmacological properties, such as its potential as an anti-inflammatory or anticancer agent.

    Industry: The compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-[2-OXO-4-(PIPERIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxole derivatives, quinoline derivatives, and piperidine-containing compounds. Examples include:

  • 3-(1,3-BENZODIOXOL-5-YL)-N’-(3-NITROBENZYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE
  • 3-(1,3-BENZODIOXOL-5-YL)-N’-(4-NITROBENZYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE

Uniqueness

What sets N-(2H-1,3-BENZODIOXOL-5-YL)-2-[2-OXO-4-(PIPERIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE apart is its unique combination of structural features, which may confer distinct chemical and biological properties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.